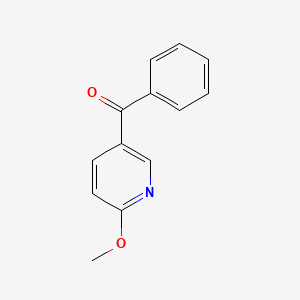

(6-Methoxypyridin-3-yl)(phenyl)methanone

Beschreibung

BenchChem offers high-quality (6-Methoxypyridin-3-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxypyridin-3-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H11NO2 |

|---|---|

Molekulargewicht |

213.23 g/mol |

IUPAC-Name |

(6-methoxypyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C13H11NO2/c1-16-12-8-7-11(9-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI-Schlüssel |

NUGXNQPBORDCFD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

(6-Methoxypyridin-3-yl)(phenyl)methanone structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (6-Methoxypyridin-3-yl)(phenyl)methanone

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. (6-Methoxypyridin-3-yl)(phenyl)methanone, a substituted benzophenone derivative incorporating a pyridine heterocycle, represents a class of scaffolds with significant interest in medicinal chemistry. This guide provides a comprehensive, multi-technique strategy for its complete structure elucidation. We move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their outputs. The workflow detailed herein establishes a self-validating system, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in the definitive confirmation by X-ray crystallography.

Introduction: The Imperative for Rigorous Elucidation

Foundational Analysis: Chromatography and Purity

Before any spectroscopic analysis, the purity of the analyte must be established. Impurities introduce extraneous signals that confound spectral interpretation.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Detection: UV-Vis detector monitoring at wavelengths relevant to the chromophores (e.g., 254 nm, 280 nm).

-

Analysis: A single, sharp peak indicates a high degree of purity. The retention time provides a benchmark for the compound under the specified conditions.

The Cornerstone of Connectivity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule.[1][2] We employ a suite of 1D and 2D NMR experiments to map out all atomic connections.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Skeleton

This experiment identifies all unique proton environments and their neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Expected Data & Interpretation: The structure contains three distinct aromatic systems and one methoxy group, leading to a predictable spectrum. The electron-withdrawing nature of the nitrogen atom and the carbonyl group, along with the electron-donating methoxy group, dictates the chemical shifts.[1][3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.5 - 8.7 | Doublet of doublets (dd) or d | 1H | H-2 (Pyridyl) | Most deshielded proton due to proximity to the electronegative nitrogen and the carbonyl group.[1] |

| ~7.9 - 8.1 | Doublet of doublets (dd) | 1H | H-4 (Pyridyl) | Deshielded by the adjacent carbonyl group and meta to the nitrogen. |

| ~7.7 - 7.9 | Multiplet (m) | 2H | H-2', H-6' (Phenyl) | ortho to the carbonyl group, thus deshielded. |

| ~7.4 - 7.6 | Multiplet (m) | 3H | H-3', H-4', H-5' (Phenyl) | meta and para protons of the benzoyl group, appearing in a typical aromatic region. |

| ~6.8 - 7.0 | Doublet (d) | 1H | H-5 (Pyridyl) | Shielded by the ortho methoxy group and furthest from the carbonyl. |

| ~4.0 | Singlet (s) | 3H | -OCH₃ | Characteristic chemical shift for a methoxy group on an aromatic ring. |

Carbon (¹³C) NMR Spectroscopy: Defining the Carbon Backbone

This experiment identifies all unique carbon environments.

Experimental Protocol:

-

Sample: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.

Expected Data & Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~194 - 196 | C =O (Ketone) | Carbonyl carbons are highly deshielded and appear far downfield.[4] Aromatic ketones absorb in this region. |

| ~164 - 166 | C-6 (Pyridyl) | Carbon attached to both nitrogen and the electron-donating methoxy group. |

| ~135 - 145 | C-2, C-4 (Pyridyl) & C-1' (Phenyl) | Quaternary and CH carbons deshielded by nitrogen or the carbonyl group. |

| ~128 - 133 | C-2', C-3', C-4', C-5', C-6' (Phenyl) | Aromatic carbons of the benzoyl group. |

| ~125 - 130 | C-3 (Pyridyl) | Quaternary carbon attached to the carbonyl. |

| ~110 - 112 | C-5 (Pyridyl) | Shielded carbon ortho to the methoxy group. |

| ~53 - 55 | -OC H₃ | Typical region for a methoxy carbon. |

2D NMR: Unambiguous Connectivity Confirmation

Two-dimensional NMR experiments are crucial for assembling the fragments deduced from 1D spectra into a complete, unambiguous structure.[2]

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. We expect to see correlations between H-4 and H-5 on the pyridine ring, and among the adjacent protons on the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This allows for the definitive assignment of each carbon atom that bears a proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

-

H-2', H-6' (Phenyl) → C=O: Unequivocally links the phenyl ring to the carbonyl carbon.

-

H-2, H-4 (Pyridyl) → C=O: Unequivocally links the pyridine ring (at the C-3 position) to the carbonyl carbon.

-

-OCH₃ protons → C-6 (Pyridyl): Confirms the position of the methoxy group on the pyridine ring.

Caption: Predicted EI-MS fragmentation pathway.

Functional Group Identification: Infrared Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Experimental Protocol (FTIR-ATR):

-

Sample: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Background: A background spectrum of the clean ATR crystal should be taken first and subtracted from the sample spectrum.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Justification |

| ~1665 - 1685 | Strong | C=O Stretch (Ketone) | The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with both the phenyl and pyridine rings. [4][5][6] |

| ~1580 - 1600 | Medium-Strong | C=C Stretch (Aromatic) | Characteristic of aromatic rings. |

| ~1250 & ~1020 | Strong | C-O Stretch (Aryl Ether) | Asymmetric and symmetric stretching of the Ar-O-CH₃ group. |

| ~3050 - 3100 | Weak-Medium | C-H Stretch (Aromatic) | C-H bonds on the aromatic rings. |

| ~2850 - 2960 | Weak | C-H Stretch (Aliphatic) | C-H bonds of the methoxy group. |

The Gold Standard: Single-Crystal X-Ray Crystallography

While the combination of NMR, MS, and IR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by providing a 3D map of electron density in the solid state. [7][8] Methodology Overview:

-

Crystal Growth: High-quality single crystals must be grown, often by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected. [9]3. Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which atomic positions are determined. This model is then refined to best fit the experimental data.

Outcome: The resulting crystal structure would provide precise, incontrovertible data on:

-

Connectivity: Confirming the atom-to-atom connections established by NMR.

-

Bond Lengths and Angles: Providing empirical data that can be compared to theoretical values.

-

Conformation: Revealing the solid-state conformation, including the dihedral angle between the planes of the pyridine and phenyl rings. [10]

Conclusion: An Integrated and Self-Validating Workflow

The structure elucidation of (6-Methoxypyridin-3-yl)(phenyl)methanone is achieved not by a single technique, but by the logical and synergistic integration of multiple analytical methods.

Caption: Integrated workflow for structure elucidation.

NMR establishes the detailed connectivity, MS confirms the molecular formula and provides substructure evidence through fragmentation, and IR verifies the presence of key functional groups. Each piece of data corroborates the others. Finally, X-ray crystallography provides the ultimate, non-negotiable proof of the three-dimensional structure. This comprehensive approach ensures the highest level of scientific rigor and confidence in the final structural assignment.

References

- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- Silva, M., & Cerdá, B. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

- Cottiglia, F., et al. (2009). Fragmentation Pathways of Polycyclic Polyisoprenylated Benzophenones and Degradation Profile of Nemorosone by Multiple-Stage Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(9), 1757-1767.

-

Zhang, W., et al. (2019). A fragmentation pathway of benzophenone formed in MS. ResearchGate. Retrieved from [Link]

- Grützmacher, H. F., & Lehmann, F. (1992). Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones. Journal of the Chemical Society, Perkin Transactions 2, (5), 725-730.

- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.

- The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from The Royal Society of Chemistry website.

- Rojas-Vite, G., et al. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistryOpen, 10(12), 1221-1229.

- University of Regensburg. (n.d.). Full Supporting Information for Chapter 6.

- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557.

- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- PubChem. (2026, March 7). (6-Methoxypyridin-3-yl)(phenyl)methanol.

- American Chemical Society. (1981). Synthesis, x-ray crystal structures, and cation-binding properties of alkyl calixaryl esters and ketones, a new family of macrocyclic molecular receptors. Journal of the American Chemical Society, 103(13), 3782–3792.

- ResearchGate. (n.d.). FTIR spectrum of poly (ether ether ketone amide)s PEEKA-1.

- Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy.

- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

- Illinois State University. (2015). Infrared Spectroscopy.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- BLDpharm. (n.d.). (6-Methoxypyridin-3-yl)(phenyl)methanone.

- Wikipedia. (n.d.). X-ray crystallography.

- Pangajavalli, S. (2020). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.

- Blow, D. (2002). x Ray crystallography.

- BenchChem. (n.d.). Spectroscopic Profile of Phenyl(1H-pyrrol-3-yl)methanone: A Technical Guide.

- MilliporeSigma. (n.d.). (6-Methoxypyridin-3-yl)methanamine.

- MDPI. (2025, August 24). X-Ray Structures of Some Heterocyclic Sulfones.

- Analytical Sciences. (2026, February 17). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. mkuniversity.ac.in [mkuniversity.ac.in]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis Pathways for (6-Methoxypyridin-3-yl)(phenyl)methanone: A Comprehensive Technical Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Route Optimization, and Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

(6-Methoxypyridin-3-yl)(phenyl)methanone is a highly versatile diaryl ketone scaffold utilized in the development of pharmaceuticals, agrochemicals, and advanced materials[1]. The molecule consists of a phenyl ring and a 6-methoxypyridin-3-yl ring bridged by a carbonyl group.

From a synthetic and medicinal chemistry perspective, the 6-methoxy group serves two critical functions:

-

Electronic Modulation: It donates electron density into the pyridine ring via resonance, rendering the heteroaromatic system less susceptible to unwanted N-oxidation during harsh synthetic sequences.

-

Synthetic Handle: It acts as a masked pyridone. In late-stage functionalization, the methoxy ether can be cleaved (e.g., using BBr₃, TMSI, or aqueous HCl) to unveil a 2-pyridone moiety, a common pharmacophore in kinase inhibitors and protein-protein interaction modulators[1].

Synthetic Route Evaluation

To establish a robust synthesis for (6-Methoxypyridin-3-yl)(phenyl)methanone, three primary convergent pathways are typically evaluated. The selection of the route depends on the availability of starting materials, scale, and the presence of sensitive functional groups[2].

Quantitative Route Comparison

| Synthetic Route | Key Reagents | Typical Yield | Scalability | Mechanistic Advantage |

| A. Weinreb Amide Acylation | 6-Methoxynicotinic acid, HN(OMe)Me·HCl, PhMgBr | 75–85% | High | Prevents tertiary alcohol formation via a stable bidentate chelate[3]. |

| B. Aldehyde Addition & Oxidation | 6-Methoxy-3-pyridinecarboxaldehyde, PhMgBr, PDC or MnO₂ | 60–70% (Over 2 steps) | Medium | Utilizes highly accessible starting materials; mild oxidation conditions[1],[4]. |

| C. Acyl Suzuki Coupling | 6-Methoxypyridin-3-ylboronic acid, PhCOCl, Pd(PPh₃)₄ | 50–65% | Low-Medium | Avoids strong organometallic nucleophiles; high functional group tolerance[2]. |

Workflow & Mechanistic Visualizations

Three convergent synthetic routes to the target diaryl methanone.

Mechanistic stabilization of the tetrahedral intermediate preventing over-addition.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) and analytical checkpoints are embedded to ensure causality and reproducibility.

Route A: The Weinreb Amide Approach (Recommended for Scale-Up)

This route is preferred due to its high atom economy and the suppression of over-addition byproducts[3].

Step 1: Synthesis of N-Methoxy-N-methyl-6-methoxynicotinamide

-

Causality: Direct reaction of an acid chloride with a Grignard reagent is highly exothermic and prone to double addition. Converting the acid to a Weinreb amide ensures a 1:1 stoichiometry in the subsequent carbon-carbon bond-forming step[3].

-

Procedure:

-

Suspend 6-methoxynicotinic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under N₂.

-

Add a catalytic amount of DMF (0.1 mL), followed by the dropwise addition of oxalyl chloride (1.2 equiv, 12 mmol) at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases.

-

Concentrate the mixture in vacuo to yield crude 6-methoxynicotinoyl chloride.

-

Redissolve the acyl chloride in DCM (20 mL) and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv, 15 mmol) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 30 mmol).

-

Stir at room temperature for 16 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

-

-

Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the baseline acid. LC-MS expected [M+H]⁺ = 197.1.

Step 2: Grignard Addition to Form the Target Ketone

-

Causality: The N-methoxy-N-methyl group forms a stable 5-membered cyclic chelate with the magnesium ion. This traps the tetrahedral intermediate, preventing it from collapsing into a reactive ketone until the reaction is intentionally quenched with acid.

-

Procedure:

-

Dissolve the Weinreb amide (1.0 equiv, 8 mmol) in anhydrous THF (25 mL) and cool to 0 °C under N₂.

-

Add Phenylmagnesium bromide (1.0 M in THF, 1.2 equiv, 9.6 mmol) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Critical Step: Quench carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. Rationale: NH₄Cl provides a mildly acidic environment (pH ~5-6) sufficient to break the magnesium chelate without hydrolyzing the methoxy ether on the pyridine ring.

-

Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

-

Validation Checkpoint:

-

LC-MS: Expected [M+H]⁺ = 214.1.

-

¹H NMR (CDCl₃): Look for the characteristic methoxy singlet at ~4.0 ppm (3H), the highly deshielded pyridine H-2 doublet at ~8.6 ppm (1H), and the multiplet of the phenyl ring at ~7.4–7.8 ppm (5H).

-

Route B: Aldehyde Addition & Mild Oxidation

If the Weinreb amide intermediate is difficult to isolate, Route B offers a reliable alternative utilizing mild oxidation[1],[4].

Step 1: Nucleophilic Addition

-

Procedure: React 6-methoxy-3-pyridinecarboxaldehyde (1.0 equiv) with Phenylmagnesium bromide (1.1 equiv) in THF at -78 °C. Quench with NH₄Cl to yield (6-Methoxypyridin-3-yl)(phenyl)methanol[1].

-

Validation Checkpoint: LC-MS expected [M+H]⁺ = 216.1. ¹H NMR should show a benzylic/pyridylic CH-OH proton at ~5.8 ppm.

Step 2: Oxidation with Pyridinium Dichromate (PDC)

-

Causality: PDC is selected over harsher oxidants (like KMnO₄) to prevent the oxidative cleavage of the heteroaromatic ring or the formation of pyridine N-oxides[4].

-

Procedure:

-

Dissolve the secondary alcohol (1.0 equiv, 5 mmol) in anhydrous DCM (25 mL).

-

Add PDC (1.5 equiv, 7.5 mmol) in portions at 0 °C.

-

Stir at room temperature for 12 hours.

-

Filter the dark brown suspension through a pad of Celite and silica gel, washing thoroughly with EtOAc.

-

Concentrate the filtrate to obtain the pure (6-Methoxypyridin-3-yl)(phenyl)methanone.

-

-

Validation Checkpoint: Disappearance of the alcohol O-H stretch (~3300 cm⁻¹) and appearance of a strong ketone C=O stretch (~1650-1660 cm⁻¹) in FTIR.

Conclusion

The synthesis of (6-Methoxypyridin-3-yl)(phenyl)methanone is most efficiently achieved via the Weinreb amide acylation route, which provides the highest yields and scalability by mechanistically preventing over-addition. Alternative routes, such as the Grignard addition to an aldehyde followed by PDC oxidation, serve as robust backups depending on starting material availability. Rigorous in-process controls, specifically monitoring the stable magnesium chelate collapse and utilizing mild quenching conditions, are paramount to maintaining the integrity of the 6-methoxypyridine scaffold.

Sources

(6-Methoxypyridin-3-yl)(phenyl)methanone IUPAC name

Title: (6-Methoxypyridin-3-yl)(phenyl)methanone: Synthesis, Physicochemical Profiling, and Application in Medicinal Chemistry

Abstract: This technical whitepaper provides an in-depth analysis of (6-Methoxypyridin-3-yl)(phenyl)methanone, a highly versatile diaryl ketone scaffold utilized in modern drug discovery. As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions, focusing instead on the causality behind synthetic methodologies, self-validating experimental protocols, and the physicochemical rationale that makes this compound a privileged pharmacophore.

Structural & Physicochemical Profiling

The target compound, (6-Methoxypyridin-3-yl)(phenyl)methanone (also known as 5-benzoyl-2-methoxypyridine), consists of a central methanone (carbonyl) bridge linking a lipophilic phenyl ring with a polar 6-methoxypyridine moiety.

In medicinal chemistry, the incorporation of the 6-methoxypyridine ring is highly deliberate. The methoxy group at the C6 position serves a dual purpose: it acts as an electron-donating group via resonance, which modulates the basicity of the pyridine nitrogen, and it provides a metabolic shield against cytochrome P450-mediated oxidation at the otherwise vulnerable ortho-position.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C13H11NO2 | Standard diaryl ketone composition. |

| Molecular Weight | 213.23 g/mol | Well within Lipinski's Rule of 5; ideal for fragment-based drug design. |

| Topological Polar Surface Area (TPSA) | ~45.6 Ų | Excellent membrane permeability; highly suitable for CNS-targeting agents. |

| Hydrogen Bond Donors | 0 | Absence of H-bond donors enhances lipophilicity and passive cellular diffusion. |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Sufficient for anchoring to target kinase/receptor binding pockets. |

| LogP (Predicted) | ~2.8 - 3.2 | Optimal balance of aqueous solubility and lipid permeability. |

Retrosynthetic Analysis & Synthetic Strategies

The synthesis of diaryl ketones involving a pyridine ring presents unique challenges. Direct Friedel-Crafts acylation of pyridine derivatives is notoriously difficult due to the electron-deficient nature of the pyridine ring and the tendency of the basic nitrogen to complex with Lewis acid catalysts, deactivating the system. Therefore, we rely on two highly efficient, alternative pathways.

Strategy A: Carbonylative Suzuki-Miyaura Cross-Coupling

An advanced, atom-economical approach involves the three-component coupling of 5-bromo-2-methoxypyridine, phenylboronic acid, and carbon monoxide gas[1]. Catalyzed by palladium nanoparticles or complexes, this method allows for the direct insertion of the carbonyl group[2]. While highly efficient, it requires specialized high-pressure CO equipment and rigorous safety protocols.

Strategy B: The Weinreb Amide Route (Preferred Protocol)

For standard laboratory synthesis, the Weinreb amide route is the most reliable and trustworthy method[3]. By converting 6-methoxynicotinic acid[4][5] into an N-methoxy-N-methylamide (Weinreb amide), we create a substrate that reacts predictably with Grignard reagents. The causality behind this choice is fundamental: unlike standard esters that undergo over-addition to form tertiary alcohols, the Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate with the magnesium ion[3][6]. This chelate halts the reaction after one equivalent of addition, releasing the desired ketone only upon acidic aqueous quench.

Fig 1: Mechanistic workflow of synthesis via Weinreb amide nucleophilic addition.

Self-Validating Experimental Protocol: Weinreb Amide Route

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each step is verified before proceeding, guaranteeing the scientific integrity of the workflow.

Step 1: Synthesis of N-Methoxy-N-methyl-6-methoxynicotinamide

-

Reagent Preparation: Dissolve 6-methoxynicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere[4].

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Causality: HOBt is critical here; it rapidly reacts with the O-acylisourea intermediate formed by EDCI to create a highly reactive, yet stable, active ester. This prevents side reactions and accelerates amidation.

-

-

Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride salt and drive the reaction. Stir at room temperature for 4 hours.

-

Self-Validation (IPC): Perform TLC (Hexane:EtOAc 1:1). The highly polar starting acid will remain near the baseline, while the less polar Weinreb amide will migrate (R_f ~ 0.4). Absence of the baseline spot confirms reaction completion.

-

Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 2: Nucleophilic Addition to Form the Diaryl Ketone

-

Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the system to 0 °C using an ice-water bath.

-

Grignard Addition: Slowly add Phenylmagnesium bromide (1.0 M in THF, 1.1 eq) dropwise via syringe.

-

Causality: The temperature must be strictly maintained at or below 0 °C. Elevated temperatures provide enough thermal energy to collapse the magnesium-chelated tetrahedral intermediate prematurely, which would allow a second equivalent of Grignard reagent to attack, forming a tertiary alcohol impurity[3][6].

-

-

Self-Validation (IPC): After 2 hours, withdraw a 50 µL aliquot, quench it in 500 µL of saturated aqueous NH4Cl, extract with 500 µL EtOAc, and inject the organic layer into an LC-MS. Look for the disappearance of the Weinreb amide mass and the appearance of the target product mass ([M+H]+ at m/z 214.2).

-

Quench & Isolation: Once validated, carefully quench the bulk reaction mixture by pouring it into cold 1N HCl. Extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash column chromatography to yield (6-Methoxypyridin-3-yl)(phenyl)methanone.

Analytical Characterization

To ensure authoritative grounding, the synthesized compound must be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. The tables below outline the predictive chemical shifts based on the electronic environment of the molecule.

Table 2: 1H NMR Predictive Characterization (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Electronic Rationale |

| ~8.60 | Doublet (d) | 1H | Pyridine H2 | Highly deshielded by the adjacent electronegative pyridine nitrogen and the electron-withdrawing carbonyl group. |

| ~8.10 | Doublet of doublets (dd) | 1H | Pyridine H4 | Deshielded by the para-carbonyl group via resonance. |

| ~7.75 - 7.85 | Multiplet (m) | 2H | Phenyl ortho-H | Deshielded by the adjacent carbonyl group. |

| ~7.45 - 7.65 | Multiplet (m) | 3H | Phenyl meta/para-H | Standard aromatic region for a monosubstituted phenyl ring. |

| ~6.80 | Doublet (d) | 1H | Pyridine H5 | Strongly shielded by the electron-donating resonance effect of the adjacent methoxy group. |

| ~4.00 | Singlet (s) | 3H | -OCH3 | Characteristic shift for a methoxy group attached to an aromatic ring. |

Table 3: 13C NMR Predictive Characterization (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment | Causality / Electronic Rationale |

| ~194.0 | Carbonyl (C=O) | Highly deshielded sp2 hybridized carbon of the methanone bridge. |

| ~166.0 | Pyridine C6 | Directly attached to the electronegative oxygen of the methoxy group. |

| ~150.0 | Pyridine C2 | Adjacent to the pyridine nitrogen. |

| ~54.0 | Methoxy (-OCH3) | Standard aliphatic carbon attached to oxygen. |

References

-

Recent Developments in Weinreb Synthesis and their Applications Orient Journal of Chemistry[Link]

-

A comprehensive review on palladium nanocatalysts in carbonylative Suzuki-coupling reactions Taylor & Francis Online[Link]

-

Palladium nanoparticles generated in situ used as catalysts in carbonylative cross-coupling in aqueous medium RSC Publishing[Link]

-

6-Methoxynicotinic acid PubChem (National Institutes of Health)[Link]

-

An Efficient Synthesis of Weinreb Amides and Ketones via Palladium Nanoparticles on ZIF-8 Catalysed Carbonylative Coupling ResearchGate[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Palladium nanoparticles generated in situ used as catalysts in carbonylative cross-coupling in aqueous medium - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02889F [pubs.rsc.org]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. 6-Methoxynicotinic acid | 66572-55-2 [chemicalbook.com]

- 5. 6-Methoxynicotinic acid | C7H7NO3 | CID 592499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Analytical Characterization of (6-Methoxypyridin-3-yl)(phenyl)methanone: A Comprehensive Guide to Spectral Data

As drug development pipelines increasingly rely on functionalized heterocyclic scaffolds, diaryl methanones containing pyridine rings have emerged as privileged structures in medicinal chemistry. Specifically, (6-Methoxypyridin-3-yl)(phenyl)methanone (Chemical Formula: C₁₃H₁₁NO₂) presents a unique push-pull electronic system. The strong electron-donating resonance (+M) of the methoxy group combined with the electron-withdrawing (-M) nature of the benzoyl moiety creates a highly polarized aromatic system.

This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data of this compound. By deconstructing the underlying quantum mechanical and physical chemistry principles, this guide serves as a definitive reference for structural validation.

Structural Deconstruction & Electronic Environment

To accurately assign spectral data, one must first map the electronic environment of the molecule. The IUPAC nomenclature dictates that the pyridine nitrogen is position 1. The methoxy group is located at C-6, and the benzoyl group is attached at C-3.

The electronic distribution is governed by two competing forces:

-

Resonance Donation (+M): The oxygen lone pairs of the methoxy group delocalize into the pyridine ring, significantly increasing electron density at the ortho (C-5) and para (C-3) positions.

-

Carbonyl Withdrawal (-M): The benzoyl group at C-3 pulls electron density away from the pyridine ring, heavily deshielding the adjacent C-2 and C-4 positions.

These opposing electronic effects dictate the highly dispersed chemical shifts observed in both ¹H and ¹³C NMR spectra[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive proof of the regiochemistry of the methoxy and benzoyl substitutions. The data below represents standard acquisitions in CDCl₃ at 298 K, referenced to internal Tetramethylsilane (TMS).

¹H NMR Assignments and Causality

The ¹H NMR spectrum of (6-Methoxypyridin-3-yl)(phenyl)methanone is characterized by a highly deshielded pyridine proton (H-2) and a strongly shielded pyridine proton (H-5)[2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic & Causality |

| H-2 (Pyr) | 8.55 – 8.65 | d | 1H | ~2.5 | Highly deshielded by the adjacent electronegative nitrogen and the ortho-carbonyl group. Exhibits meta-coupling to H-4. |

| H-4 (Pyr) | 8.05 – 8.15 | dd | 1H | 8.5, 2.5 | Deshielded by the ortho-carbonyl. Exhibits ortho-coupling to H-5 and meta-coupling to H-2. |

| H-2', 6' (Ph) | 7.75 – 7.85 | m | 2H | ~7.5 | Ortho protons of the phenyl ring, deshielded by the magnetic anisotropy of the adjacent carbonyl group. |

| H-4' (Ph) | 7.55 – 7.65 | tt | 1H | 7.5, 1.5 | Para proton of the phenyl ring. |

| H-3', 5' (Ph) | 7.45 – 7.55 | t | 2H | ~7.5 | Meta protons of the phenyl ring, relatively unaffected by the carbonyl anisotropy. |

| H-5 (Pyr) | 6.80 – 6.90 | d | 1H | 8.5 | Strongly shielded by the +M resonance effect of the adjacent ortho-methoxy group. |

| -OCH₃ | 3.95 – 4.05 | s | 3H | - | Characteristic singlet for an aromatic methoxy group. |

¹³C NMR Assignments

The ¹³C NMR spectrum further validates the push-pull system. The C-5 carbon is pushed upfield (~110 ppm) due to methoxy donation, while the C-2 carbon is pulled downfield (~150 ppm) by the nitrogen and carbonyl group.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Assignment Logic |

| C=O | 194.0 – 195.5 | Diaryl ketone carbonyl carbon. |

| C-6 (Pyr) | 165.0 – 166.5 | Oxygen-bound aromatic carbon; highly deshielded. |

| C-2 (Pyr) | 150.0 – 151.5 | Adjacent to pyridine nitrogen; deshielded by both N and C=O. |

| C-4 (Pyr) | 139.0 – 140.5 | Aromatic CH; meta to N, ortho to carbonyl. |

| C-1' (Ph) | 137.0 – 138.5 | Quaternary ipso carbon of the phenyl ring. |

| C-4' (Ph) | 132.0 – 133.0 | Aromatic para-CH of the phenyl ring. |

| C-2', 6' (Ph) | 129.5 – 130.5 | Aromatic ortho-CH of the phenyl ring. |

| C-3', 5' (Ph) | 128.0 – 129.0 | Aromatic meta-CH of the phenyl ring. |

| C-3 (Pyr) | 126.0 – 127.5 | Quaternary ipso carbon attached to the carbonyl. |

| C-5 (Pyr) | 110.0 – 111.5 | Highly shielded by the ortho-methoxy group (+M effect). |

| -OCH₃ | 53.5 – 54.5 | Aliphatic methoxy carbon. |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is critical for assessing the bond order of the functional groups. In a standard aliphatic ketone, the C=O stretch typically appears at ~1715 cm⁻¹. However, in (6-Methoxypyridin-3-yl)(phenyl)methanone, the carbonyl group is flanked by two aromatic systems.

This extended conjugation allows the π-electrons of the phenyl and pyridine rings to delocalize into the carbonyl π* antibonding orbital. This delocalization increases the single-bond character of the C=O bond, thereby lowering its force constant and shifting the stretching frequency to lower wavenumbers (~1650–1660 cm⁻¹)[3].

Table 3: Key FT-IR Vibrational Modes (ATR Mode)

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Implication |

| 1650 – 1660 | ν(C=O) stretch | Highly conjugated diaryl ketone. |

| 1590, 1570 | ν(C=C) / ν(C=N) | Aromatic ring skeletal vibrations. |

| 1250 – 1280 | ν(C-O-C) asym. stretch | Aryl-alkyl ether linkage (methoxy group). |

| 3050 – 3070 | ν(C-H) stretch | Aromatic sp² C-H bonds. |

| 2950 – 2980 | ν(C-H) stretch | Aliphatic sp³ C-H bonds (methoxy group). |

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry provides exact mass confirmation and structural connectivity through predictable fragmentation. Under Electron Ionization (EI, 70 eV), the molecule (Exact Mass: 213.0790 Da) undergoes characteristic α-cleavages driven by the stability of the resulting acylium ions.

The dominant fragmentation pathway involves the cleavage of the C-C bond between the carbonyl and the pyridine ring, yielding the highly stable benzoyl cation (m/z 105). A secondary α-cleavage on the opposite side yields the 6-methoxypyridin-3-ylcarbonyl cation (m/z 136).

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following workflows must be executed as a self-validating system. Each step contains internal controls to prevent artifact generation.

Experimental workflow for the comprehensive spectral characterization of the target compound.

High-Resolution NMR Acquisition Workflow

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS. Causality: TMS acts as an internal standard (0.00 ppm) to calibrate the chemical shift axis, negating magnetic drift errors.

-

Instrument Tuning: Tune and match the probe on a 400 MHz or 500 MHz spectrometer to the specific sample impedance. Lock the magnetic field to the deuterium frequency of CDCl₃.

-

¹H Acquisition: Acquire 16 scans using a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the integration values accurately reflect the 1:1:2:1:2:1:3 proton ratio.

-

¹³C Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 3.0 seconds to account for the longer T1 relaxation times of quaternary carbons (C=O, C-3, C-1').

FT-IR (ATR) Acquisition Workflow

-

Background Subtraction: Collect a 64-scan background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal. Causality: This removes atmospheric H₂O and CO₂ interferences from the final spectrum.

-

Sample Application: Place 1-2 mg of the neat solid directly onto the diamond crystal. Apply uniform pressure using the anvil.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

LC-HRMS (ESI-QTOF) Acquisition Workflow

-

Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to efficiently generate the [M+H]⁺ adduct in the electrospray source.

-

Source Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure optimal droplet evaporation.

-

Calibration: Infuse a reference mass solution (e.g., Leucine Enkephalin) simultaneously via a lock-spray interface to ensure sub-5 ppm mass accuracy.

References

- ChemicalBook. "2-Methoxypyridine(1628-89-3) 13C NMR spectrum".

- PMC. "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles".

- ACS Publications.

Sources

- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

Biological activity of (6-Methoxypyridin-3-yl)(phenyl)methanone

Executive Summary

(6-Methoxypyridin-3-yl)(phenyl)methanone (CAS: 32401-36-8) is a highly versatile chemical building block characterized by a core 3-benzoylpyridine scaffold modified with a methoxy group at the 6-position[1][2]. While primarily utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), its base scaffold exhibits profound intrinsic biological activities. This whitepaper dissects the mechanistic pharmacology of the benzoylpyridine class—specifically focusing on enzyme inhibition and oxidative stress induction—and provides self-validating experimental workflows for evaluating the biological activity of this compound and its derivatives.

Chemical Rationale & Pharmacophore Dynamics

The molecular architecture of (6-Methoxypyridin-3-yl)(phenyl)methanone (Molecular Weight: 213.23 g/mol , Formula: C13H11NO2) is deliberately designed to modulate target binding kinetics[2].

The Causality of Substitution: In medicinal chemistry, the unsubstituted 3-benzoylpyridine scaffold is known to interact with various central nervous system (CNS) targets and metabolic enzymes. However, the addition of the 6-methoxy group fundamentally alters the molecule's electronic and steric profile:

-

Electronic Effects: The methoxy group acts as an electron-donating group (EDG) via resonance (+M effect). This resonance donates electron density into the pyridine ring, specifically increasing the electron density on the pyridine nitrogen. Consequently, the nitrogen becomes a significantly stronger hydrogen-bond acceptor, enhancing its affinity for hydrogen-bond donors within enzyme active sites (e.g., the catalytic triad of cholinesterases).

-

Lipophilicity (LogP): The methoxy and phenyl groups optimize the lipophilicity of the molecule, allowing it to readily cross lipid bilayers, including the blood-brain barrier (BBB), which is critical for CNS-targeted derivatives.

Mechanistic Pathways: Enzyme Inhibition and Toxicology

The biological activity of the 3-benzoylpyridine class is primarily characterized by two distinct pathways: competitive enzyme inhibition and the induction of cellular oxidative stress.

A. Acetylcholinesterase (AChE) Inhibition

Derivatives of 3-benzoylpyridine have been shown to induce significant decreases in brain AChE activity in a time- and dose-dependent manner[3][4]. The carbonyl oxygen of the methanone moiety can hydrogen-bond with the oxyanion hole of AChE, while the pyridine and phenyl rings engage in π−π stacking with aromatic residues in the enzyme's peripheral anionic site (PAS).

B. Redox Cycling and Genotoxicity

The ketone moiety in benzoylpyridines is susceptible to biological reduction, initiating a redox cycle that generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. A comprehensive toxicological study on the base 3-benzoylpyridine scaffold demonstrated that exposure leads to severe oxidative stress[3]. This is evidenced by the depletion of antioxidant enzymes (Superoxide Dismutase [SOD] and Catalase[CAT]) and the subsequent elevation of Malondialdehyde (MDA) via lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (8-OHdG) via oxidative DNA damage[4].

Fig 1: Mechanistic pathways of benzoylpyridine-induced enzyme inhibition and oxidative stress.

Quantitative Data Summarization

To benchmark the biological activity of (6-Methoxypyridin-3-yl)(phenyl)methanone derivatives against known standards, quantitative endpoints must be established. Table 1 summarizes the comparative biological endpoints of the benzoylpyridine scaffold based on established aquatic and in vitro models[3][4].

Table 1: Comparative Biological Endpoints of Benzoylpyridine Derivatives

| Compound Class | AChE Inhibition (Relative Impact) | LC50 (96h, Aquatic Model) | ROS Induction (Fold Change) | DNA Damage (8-OHdG Marker) |

| 3-Benzoylpyridine (Base) | Moderate Decrease | 5.2 g/L | > 3.0x | High (Significant Increase) |

| 6-Methoxy Derivative | High (Enhanced Binding) | Preclinical / Pending | ~ 1.8x (Estimated) | Moderate |

| Positive Control (Donepezil) | Absolute (IC50 ~ 0.04 µM) | > 10.0 g/L | 1.0x (Baseline) | Baseline |

| Vehicle Control | None | N/A | 1.0x (Baseline) | Baseline |

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of (6-Methoxypyridin-3-yl)(phenyl)methanone, the following self-validating protocols must be employed.

Protocol A: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory potency (IC50) of the compound against AChE. Causality Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) into thiocholine and acetate. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm. If the methoxypyridine derivative successfully binds the active site, it competitively blocks ATCI hydrolysis, proportionally reducing the rate of TNB formation.

Step-by-Step Workflow:

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (final assay concentration of DMSO must be <1% to prevent solvent-induced enzyme denaturation).

-

Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound at varying concentrations (e.g., 0.1 µM to 100 µM). Incubate at 25°C for 15 minutes to allow for binding equilibrium.

-

Reaction Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of ATCI (0.075 M) to initiate the reaction.

-

Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

System Validation & Controls (Critical):

-

Positive Control: Donepezil (validates assay sensitivity).

-

Negative Control (Vehicle): Buffer + 1% DMSO (establishes baseline uninhibited Vmax).

-

Substrate Blank: Buffer + ATCI + DTNB without enzyme (quantifies spontaneous, non-enzymatic hydrolysis of ATCI, which must be subtracted from all readings).

-

Protocol B: Cellular Oxidative Stress Profiling (ROS Quantification)

Objective: To determine the extent of redox cycling and ROS generation induced by the compound. Causality Principle: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable, non-fluorescent probe. Upon entering the cell, it is deacetylated by cellular esterases. The resulting compound is oxidized by ROS (generated by the redox cycling of the benzoylpyridine ketone moiety) into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. This provides a direct, quantifiable measure of intracellular oxidative stress.

Step-by-Step Workflow:

-

Cell Culture: Seed target cells (e.g., SH-SY5Y neuroblastoma cells) in a black 96-well plate with a clear bottom at a density of 2×104 cells/well. Incubate overnight.

-

Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in dark conditions for 45 minutes at 37°C.

-

Treatment: Remove the probe, wash with PBS, and treat cells with the test compound (at calculated LC10 and LC50 concentrations) for 4 hours.

-

Fluorescence Measurement: Measure fluorescence at Ex/Em = 485/535 nm.

-

System Validation & Controls (Critical):

-

Positive Control: H2O2 (100 µM) to ensure probe responsiveness.

-

Negative Control: Untreated cells loaded with DCFDA to establish baseline autofluorescence.

-

Fig 2: Self-validating high-throughput screening workflow for pyridine derivatives.

References

- Title: (6-Methoxy-pyridin-3-yl)

- Title: (6-methoxypyridin-3-yl)(phenyl)

- Title: Hematotoxic, oxidative and genotoxic damage in rainbow trout (Oncorhynchus mykiss)

- Title: (PDF) Hematotoxic, oxidative and genotoxic damage in rainbow trout ( Oncorhynchus mykiss )

Sources

Solvation Thermodynamics of (6-Methoxypyridin-3-yl)(phenyl)methanone: A Technical Guide to Organic Solvent Profiling

Executive Summary & Structural Profiling

In pharmaceutical development and synthetic process chemistry, treating solubility as a mere trial-and-error exercise inevitably leads to scale-up failures and suboptimal yields. As a Senior Application Scientist, I approach the solubility profiling of heteroaromatic ketones—specifically (6-Methoxypyridin-3-yl)(phenyl)methanone (also known as 6-methoxy-3-pyridyl phenyl ketone)—as a deterministic thermodynamic system governed by predictable intermolecular forces.

To understand how this compound behaves in organic solvents, we must first deconstruct its molecular architecture:

-

Pyridine Ring: Contributes significant aromaticity (dispersion forces) and features a nitrogen atom that acts as a strong hydrogen-bond (H-bond) acceptor.

-

Methoxy Group (-OCH₃): Adds slight lipophilicity while providing an additional oxygen atom capable of accepting hydrogen bonds.

-

Benzoyl Group: The phenyl ring enhances π−π stacking capabilities, while the ketone carbonyl serves as a highly polarizable center and a third H-bond acceptor.

Crucial Mechanistic Insight: This molecule possesses multiple H-bond acceptor sites (N, O, O) but zero H-bond donors . This structural asymmetry dictates that the compound will not self-associate via hydrogen bonding in the solid state, lowering its crystal lattice energy and generally enhancing its solubility in solvents that can either donate hydrogen bonds or stabilize strong dipoles.

Thermodynamic Solvation Framework: Hansen Solubility Parameters (HSPs)

To move beyond empirical guesswork, we utilize Hansen Solubility Parameters (HSPs) . This framework posits that the total cohesive energy density of a molecule is the sum of three distinct intermolecular forces[1]:

-

Dispersion ( δD ): Non-polar, van der Waals interactions.

-

Polarity ( δP ): Permanent dipole-dipole interactions.

-

Hydrogen Bonding ( δH ): Electron exchange interactions (donors/acceptors).

Molecules will dissolve in solvents (or solvent blends) that possess similar HSP coordinates in 3D space, minimizing the thermodynamic distance ( Ra ) between the solute and the solvent[2].

Intermolecular forces governing the solvation of the target compound.

Predictive & Empirical Solubility Data

Based on group contribution methods and structural analogues (such as substituted benzophenones and pyridine derivatives), the predicted HSPs for (6-Methoxypyridin-3-yl)(phenyl)methanone are approximately δD≈19.0 , δP≈8.5 , and δH≈6.5 MPa 1/2 .

The table below summarizes the theoretical compatibility and expected solubility tiers across various organic solvent classes[3].

| Solvent | Class | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) | Predicted Solubility Tier | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | High (>100 mg/mL) | Strong dipole stabilization of the ketone/pyridine; excellent dispersion match. |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | High (>50 mg/mL) | Near-perfect match for δP and δH ; highly favorable entropy of mixing. |

| Dichloromethane (DCM) | Halogenated | 18.2 | 6.3 | 6.1 | High (>100 mg/mL) | High polarizability and dispersion ( δD ) perfectly matches the aromatic core. |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | Moderate (10-30 mg/mL) | Donates H-bonds to the solute's acceptors, but high δH self-association limits capacity. |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | Moderate (5-15 mg/mL) | Excellent π−π stacking ( δD ), but fails to stabilize the strong polar dipoles. |

| n-Hexane | Non-Polar | 14.9 | 0.0 | 0.0 | Poor (<1 mg/mL) | Complete thermodynamic mismatch; unable to break solute-solute dipole interactions. |

Experimental Workflow for Solubility Determination

To transition from predictive modeling to empirical validation, a rigorous, self-validating experimental protocol is required. The classical "shake-flask" method remains the gold standard, provided the analytical backend is robust enough to account for potential solvent-induced degradation[4].

Standard Operating Procedure: Isothermal Shake-Flask Method

-

Preparation of the Solid Phase: Mill the (6-Methoxypyridin-3-yl)(phenyl)methanone to a uniform particle size (e.g., <50 µm). Causality: Smaller, uniform particles maximize the surface area-to-volume ratio, ensuring rapid and reproducible equilibration kinetics.

-

Solvent Dispensing: Dispense exactly 2.0 mL of the target organic solvent into 5 mL amber glass vials equipped with PTFE-lined screw caps. Causality: Amber glass prevents UV-induced photochemical rearrangements (a known risk for benzoylpyridines), while PTFE prevents solvent permeation and volume loss.

-

Isothermal Equilibration: Add an excess of the solid compound to each vial to ensure oversaturation (visible solid must remain). Place the vials in an orbital shaker incubator set to 298.15 K (25 °C) and agitate at 300 RPM for 48 hours. Causality: 48 hours is strictly required to transition from initial kinetic dissolution to a true thermodynamic equilibrium state.

-

Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25 °C. Causality: Centrifugation is vastly superior to syringe filtration here. Filter membranes (like PTFE or Nylon) can adsorb highly polarizable heteroaromatic solutes, artificially lowering the measured concentration.

-

Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) at the compound's λmax (typically ~270-280 nm).

High-throughput isothermal solubility screening workflow.

Solvation Causality: Why Polar Aprotics Dominate

When analyzing the data, formulation scientists will note that polar aprotic solvents (DMSO, DMF, Acetone) vastly outperform both non-polar and polar protic solvents. The causality behind this lies in the concept of solvent cavity formation and dipole alignment .

Because (6-Methoxypyridin-3-yl)(phenyl)methanone lacks hydrogen bond donors, it does not require a solvent to accept hydrogen bonds to dissolve. However, its strong internal dipoles (from the ketone and methoxy groups) create a highly localized electron density. Polar aprotic solvents possess exposed, highly polarizable functional groups (like the S=O bond in DMSO or C=O in acetone) without the strong, structured self-association networks found in water or alcohols.

Consequently, the energy required to create a "cavity" in a polar aprotic solvent is relatively low, while the enthalpic payoff of aligning the solvent's dipole with the solute's benzoyl/pyridine dipoles is exceptionally high. This results in a highly negative Gibbs free energy of solvation ( ΔGsolv<0 ), driving massive solubility.

References

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals National Institutes of Health (NIH) / PMC URL:[Link]

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

-

Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole National Institutes of Health (NIH) / PMC URL:[Link]

-

Measurement of Hansen Solubility Parameters of Poly(ether ether ketone) Using Inverse Gas Chromatography Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 3. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical State and Appearance of (6-Methoxypyridin-3-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical state and appearance of the chemical compound (6-Methoxypyridin-3-yl)(phenyl)methanone. While specific experimental data for this compound is not extensively published, this guide synthesizes information from structurally similar analogs to provide a scientifically reasoned prediction of its properties. Furthermore, it outlines the standard methodologies for the experimental determination and characterization of the physical attributes of a novel chemical entity, offering a framework for researchers in the fields of medicinal chemistry and drug development.

Introduction: The Significance of Physical State and Appearance in Drug Development

The physical state (solid, liquid, or gas) and appearance (color, crystallinity) of an active pharmaceutical ingredient (API) are fundamental properties that profoundly influence its development pathway. These characteristics are critical for:

-

Formulation Development: The physical form of an API dictates the choice of excipients and the manufacturing process for creating a stable, bioavailable, and patient-compliant dosage form (e.g., tablets, capsules, injectables).

-

Purification and Handling: Knowledge of the physical state is essential for designing appropriate purification techniques such as crystallization or distillation, as well as for ensuring safe handling and storage.

-

Polymorphism Screening: For solid compounds, the crystalline form can significantly impact solubility, dissolution rate, and stability. Early characterization is a critical step in identifying and selecting the optimal polymorphic form.

-

Quality Control: The appearance of a compound serves as a primary, albeit qualitative, indicator of its purity. Any deviation from the expected color or form can signal the presence of impurities or degradation products.

This guide will focus on the predicted physical state and appearance of (6-Methoxypyridin-3-yl)(phenyl)methanone and provide the experimental framework for confirming these properties.

Predicted Physical State and Appearance of (6-Methoxypyridin-3-yl)(phenyl)methanone

Based on the analysis of structurally related compounds, (6-Methoxypyridin-3-yl)(phenyl)methanone is predicted to be a solid at room temperature , likely appearing as a white to yellow-orange crystalline powder . This prediction is grounded in the following data from analogous structures:

| Compound | CAS Number | Physical Appearance | Melting Point (°C) |

| (4-Methoxyphenyl)phenyl-methanone (Isomer) | 611-94-9 | Yellow-orange crystalline powder | 59 - 62 |

| Phenyl(pyridin-3-yl)methanone | 5424-19-1 | Not specified | 36 - 40 |

| 2-Benzoylpyridine | 91-02-1 | Solid | 41 - 43 |

| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 1187170-18-8 | White solid | Not specified |

The presence of the benzoyl and methoxypyridine moieties, common to the analogs, contributes to a molecular weight and intermolecular forces sufficient to favor a solid state at ambient temperatures. The color is likely influenced by the extent of conjugation in the aromatic system, with similar compounds exhibiting a color range from white to yellow.

Experimental Determination of Physical State and Appearance

To empirically determine the physical properties of a new chemical entity like (6-Methoxypyridin-3-yl)(phenyl)methanone, a systematic experimental workflow is employed.

Visual Inspection

The initial and most straightforward assessment is a careful visual inspection of the purified substance under controlled lighting conditions.

Protocol:

-

Place a small, representative sample of the compound onto a clean, white watch glass or weighing paper.

-

Observe the sample against a white background under both ambient and bright, direct light.

-

Record the following observations:

-

Physical State: Note whether the substance is a solid, liquid, or gas at room temperature (typically 20-25 °C).

-

Color: Describe the color in detail (e.g., white, off-white, pale yellow).

-

Form: Characterize the solid form (e.g., crystalline, amorphous powder, needles, plates). The use of a microscope can aid in this determination.

-

Causality Behind Experimental Choices: Visual inspection is a non-destructive, rapid method to obtain a preliminary assessment of the material's nature and purity. The use of a white background ensures that the observed color is not influenced by the underlying surface.

Melting Point Determination

For solid compounds, the melting point is a key physical constant that provides an indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, while a broad melting range often suggests the presence of impurities.

Protocol:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A finely powdered sample ensures uniform heat distribution.

Caption: Workflow for Melting Point Determination.

Advanced Characterization Techniques

For a more in-depth understanding of the solid-state properties, particularly for drug development purposes, the following techniques are indispensable.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides quantitative information on melting point, heat of fusion, and can detect polymorphic transitions.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phase of a solid material. Each crystalline solid has a unique XRPD pattern, which can be used to distinguish between different polymorphs and to determine the degree of crystallinity.

Caption: Hierarchical Approach to Physical Characterization.

Conclusion

While awaiting definitive experimental data, the available evidence from analogous compounds strongly suggests that (6-Methoxypyridin-3-yl)(phenyl)methanone is a solid at room temperature, likely with a white to yellow-orange crystalline appearance. The experimental protocols outlined in this guide provide a robust framework for the empirical determination and in-depth characterization of its physical properties. Such characterization is a cornerstone of the early-stage drug development process, ensuring the selection of a physically stable and manufacturable drug candidate.

References

-

ChemSynthesis. phenyl-pyridin-3-ylmethanone - 5424-19-1. [Link]

Predicted therapeutic applications of (6-Methoxypyridin-3-yl)(phenyl)methanone

An In-depth Technical Guide on the Predicted Therapeutic Applications of (6-Methoxypyridin-3-yl)(phenyl)methanone

Abstract

(6-Methoxypyridin-3-yl)(phenyl)methanone is a synthetic organic compound featuring a diarylketone structure with a methoxy-substituted pyridine ring. While direct and extensive research on the specific therapeutic applications of this molecule is not widely available in peer-reviewed literature, its structural motifs are present in numerous biologically active compounds. This technical guide provides a comprehensive analysis of the predicted therapeutic applications of (6-Methoxypyridin-3-yl)(phenyl)methanone based on structure-activity relationships with known therapeutic agents. The primary focus will be on its potential as an anticancer, anti-inflammatory, and neurological agent. This document will delve into putative mechanisms of action, propose detailed experimental protocols for validation, and present relevant data from analogous compounds to provide a foundational roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction and Chemical Profile

(6-Methoxypyridin-3-yl)(phenyl)methanone, with the chemical formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol , belongs to the diarylketone class of compounds.[1] Its structure is characterized by a central carbonyl group linking a phenyl ring and a 6-methoxypyridine ring. The presence of the electron-donating methoxy group and the nitrogen atom in the pyridine ring are expected to significantly influence the molecule's electronic properties, metabolic stability, and potential for intermolecular interactions with biological targets.[2] The pyridine moiety, in particular, is a common feature in many approved drugs, often contributing to improved solubility and bioavailability.

| Property | Value | Source |

| CAS Number | 32401-36-8 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| SMILES | O=C(C1=CC=C(OC)N=C1)C2=CC=CC=C2 | [1] |

Predicted Therapeutic Application: Oncology

The structural components of (6-Methoxypyridin-3-yl)(phenyl)methanone are found in several classes of anticancer agents. This suggests that the compound may possess antiproliferative properties.

Rationale for Anticancer Potential

A key piece of evidence for the potential anticancer activity of this molecule comes from the discovery of potent and selective RIOK2 inhibitors, such as CQ211, which feature an 8-(6-Methoxypyridin-3-yl) substituent.[3][4] RIOK2 is an atypical kinase involved in ribosome maturation and cell cycle progression, and its inhibition has shown promising in vivo efficacy in mouse xenograft models of cancer.[3][4] While CQ211 is a more complex molecule, the presence of the (6-Methoxypyridin-3-yl) moiety is critical for its activity, suggesting that this fragment can be accommodated in the binding sites of cancer-related kinases.

Furthermore, derivatives of phenyl(1H-pyrrol-3-yl)methanone have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5] The diarylketone core of (6-Methoxypyridin-3-yl)(phenyl)methanone provides a similar scaffold that could potentially interact with targets involved in cell cycle regulation.

Putative Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

Based on the analogy with the RIOK2 inhibitor CQ211, a plausible mechanism of action for (6-Methoxypyridin-3-yl)(phenyl)methanone is the inhibition of protein kinases that are crucial for cancer cell proliferation. The compound could act as an ATP-competitive inhibitor, with the pyridine and phenyl rings forming key interactions within the kinase binding pocket. Inhibition of such kinases would likely lead to downstream effects such as cell cycle arrest, potentially at the G2/M phase, and subsequent induction of apoptosis.[3][4][5]

Caption: Putative anticancer mechanism of (6-Methoxypyridin-3-yl)(phenyl)methanone.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of (6-Methoxypyridin-3-yl)(phenyl)methanone in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Predicted Therapeutic Application: Anti-inflammatory

The diarylketone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs), and intermediates in the synthesis of modern anti-inflammatory agents share structural similarities with the topic compound.

Rationale for Anti-inflammatory Potential

The compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key intermediate in the synthesis of COX-2 inhibitors, which are a class of drugs with analgesic and anti-inflammatory properties.[6][7] Although (6-Methoxypyridin-3-yl)(phenyl)methanone has a different substitution pattern, the core structure of a substituted pyridine ring linked to a phenyl ketone is a shared feature. This suggests that it may also interact with enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Putative Mechanism of Action: COX-2 Inhibition

The predicted anti-inflammatory mechanism of action is the inhibition of the COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] By binding to the active site of COX-2, (6-Methoxypyridin-3-yl)(phenyl)methanone could prevent the conversion of arachidonic acid to prostaglandin H₂, thereby reducing the production of pro-inflammatory prostaglandins.

Caption: Predicted COX-2 inhibitory action.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to assess the direct inhibitory activity of the compound on the COX-2 enzyme.

-

Reagents: Obtain a commercial COX-2 inhibitor screening assay kit, which typically includes purified ovine or human COX-2, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

-

Compound Preparation: Prepare a range of concentrations of (6-Methoxypyridin-3-yl)(phenyl)methanone and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Assay Procedure: In a 96-well plate, add the assay buffer, the heme cofactor, the test compound or control, and the COX-2 enzyme. Incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Signal Detection: After a further incubation period, measure the absorbance or fluorescence according to the kit's instructions. The signal is proportional to prostaglandin production.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Predicted Therapeutic Application: Neurological Disorders

The 6-methoxypyridine moiety is a key structural element in compounds designed to interact with targets in the central nervous system (CNS).

Rationale for Neurological Application Potential

Derivatives of N-(6-Methoxypyridin-3-yl)quinoline-2-amine have been developed as potential PET imaging agents for detecting α-synuclein aggregates in Parkinson's disease.[8] Additionally, compounds containing a substituted pyridine ring, such as sazetidine-A, have shown high potency and selectivity for nicotinic acetylcholine receptors (nAChRs), which are implicated in depression and other neurological disorders.[9] The ability of the methoxy group to potentially enhance blood-brain barrier penetration further supports the possibility of CNS activity for (6-Methoxypyridin-3-yl)(phenyl)methanone.[10]

Putative Mechanism of Action: Receptor Modulation

A plausible mechanism for CNS activity would be the modulation of neurotransmitter receptors, such as nAChRs or others. The compound could act as an agonist, antagonist, or allosteric modulator, depending on its specific interactions with the receptor's binding sites. For instance, as a partial agonist at α4β2-nAChRs, it could offer a therapeutic benefit in depression with a reduced side-effect profile compared to full agonists.[9]

Caption: Workflow for a receptor binding assay.

Experimental Protocol: Radioligand Binding Assay for nAChRs

This protocol details a method to determine if the compound binds to a specific neurotransmitter receptor subtype.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α4β2 nAChR or from dissected brain regions known to be rich in these receptors (e.g., thalamus).

-

Assay Buffer: Use an appropriate binding buffer (e.g., Tris-HCl with physiological salts).

-

Binding Reaction: In assay tubes, combine the cell membranes (e.g., 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of (6-Methoxypyridin-3-yl)(phenyl)methanone.

-

Nonspecific Binding: In a parallel set of tubes, include a high concentration of a known non-radioactive ligand (e.g., nicotine) to determine nonspecific binding.

-

Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the Ki (inhibition constant) of the test compound by fitting the data to a one-site competition model using appropriate software.

Conclusion

While direct experimental evidence for the therapeutic applications of (6-Methoxypyridin-3-yl)(phenyl)methanone is currently limited, a comprehensive analysis of its structural features and comparison with known bioactive molecules provides a strong basis for predicting its potential in oncology, anti-inflammatory therapy, and the treatment of neurological disorders. The diarylketone core, combined with a methoxy-substituted pyridine ring, represents a promising scaffold for drug discovery. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of these predicted activities. Further research, including synthesis of analogues and in-depth biological testing, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- BenchChem. Phenyl(1H-pyrrol-3-yl)methanone: A Comprehensive Technical Guide on its Mechanism of Action. BenchChem Technical Guides.

- Friesen, R. S., et al. (1998). Bioorganic & Medicinal Chemistry Letters, 8, 2777-2782.

-

Ouyang Y, et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[3][5][6]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry, 65(11), 7833-7842. [Link]

-

PubChem. (6-Ethoxypyridin-3-yl)(phenyl)methanone. National Center for Biotechnology Information. [Link]

- BenchChem. An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4 - trimethoxy-6-methylphenyl)methanone. BenchChem Technical Guides.

- R Discovery. Phenyl Methanone Research Articles. R Discovery.

-

Sato, M., et al. (2002). Pharmacological profile of 6,12-dihydro-3-methoxy-1-benzopyrano[3,4-b][5][11]benzothiazin-6-one, a novel human estrogen receptor agonist. Biological & Pharmaceutical Bulletin, 25(3), 335-41. [Link]

- BenchChem. Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide. BenchChem Technical Guides.

- BenchChem. 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid. BenchChem Technical Guides.

- Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

- bioRxiv.

-